molecular formula C3H5Br B590943 3-Bromo-1,1,2,2-tetradeuteriocyclopropane CAS No. 1398065-55-8

3-Bromo-1,1,2,2-tetradeuteriocyclopropane

Cat. No. B590943
CAS RN: 1398065-55-8
M. Wt: 125.001
InChI Key: LKXYJYDRLBPHRS-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1,1,2,2-tetradeuteriocyclopropane is a chemical compound with the molecular formula C3H5Br . It is available for research use only.

Mechanism of Action

Target of Action

Bromocyclopropane-d4, also known as 3-Bromo-1,1,2,2-tetradeuteriocyclopropane, is a deuterium-labeled version of Bromocyclopropane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

The mode of action of Bromocyclopropane-d4 involves its interaction with its targets, which are likely to be similar to those of Bromocyclopropane. The deuterium labeling allows for precise tracking and quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It’s known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Bromocyclopropane-d4 may influence various biochemical pathways related to drug metabolism and pharmacokinetics.

Pharmacokinetics

It’s known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that Bromocyclopropane-d4 may have unique ADME properties that impact its bioavailability.

Result of Action

The use of deuterium-labeled compounds like bromocyclopropane-d4 is known to potentially affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Bromocyclopropane-d4 may have unique effects on the molecular and cellular level.

Action Environment

It’s known that the pharmacokinetic and metabolic profiles of deuterium-labeled compounds can be affected by various factors . This suggests that environmental factors could potentially influence the action of Bromoc

properties

IUPAC Name

3-bromo-1,1,2,2-tetradeuteriocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXYJYDRLBPHRS-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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